molecular formula C59H78N16O16S B12060015 H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH

Cat. No.: B12060015
M. Wt: 1299.4 g/mol
InChI Key: DIBOMWBTHPDGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pigmentation disorders.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH involves binding to melanocortin receptors, particularly MC1R, which is involved in pigmentation. Upon binding, it activates a signaling cascade that leads to the production of melanin in melanocytes. This process involves the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA) .

Comparison with Similar Compounds

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH: can be compared with other melanocortin peptides, such as:

These peptides share structural similarities but differ in their specific amino acid sequences and physiological roles, highlighting the uniqueness of This compound in its specific functions .

Properties

Molecular Formula

C59H78N16O16S

Molecular Weight

1299.4 g/mol

IUPAC Name

4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64)

InChI Key

DIBOMWBTHPDGOJ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N

Origin of Product

United States

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